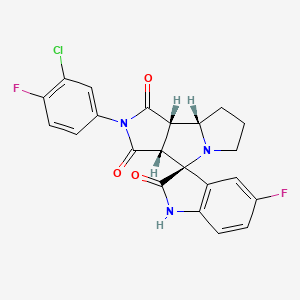![molecular formula C12H11Br2N3O B12639390 2-Amino-5-{[(3,6-dibromopyridin-2-yl)amino]methyl}phenol CAS No. 920511-95-1](/img/structure/B12639390.png)
2-Amino-5-{[(3,6-dibromopyridin-2-yl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-{[(3,6-dibromopyridin-2-yl)amino]methyl}phenol is a chemical compound known for its unique structure and potential applications in various fields. This compound features an amino group, a phenol group, and a dibromopyridinyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(3,6-dibromopyridin-2-yl)amino]methyl}phenol typically involves multiple steps, starting with the preparation of the dibromopyridinyl intermediate. This intermediate is then reacted with an aminomethylphenol derivative under controlled conditions to form the final product. Common reagents used in these reactions include bromine, pyridine derivatives, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-{[(3,6-dibromopyridin-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The dibromopyridinyl group can be reduced to form mono-brominated or non-brominated pyridine derivatives.
Substitution: The amino and phenol groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
Major products formed from these reactions include quinone derivatives, mono-brominated pyridine derivatives, and various substituted phenol and amino derivatives.
Scientific Research Applications
2-Amino-5-{[(3,6-dibromopyridin-2-yl)amino]methyl}phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-{[(3,6-dibromopyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-bromopyridine: Shares a similar pyridine structure but with different substitution patterns.
2,6-Dibromopyridine: Contains two bromine atoms on the pyridine ring but lacks the amino and phenol groups.
Aminothiazole-Linked Metal Chelates: Similar in having amino groups and potential for metal chelation but with a different core structure.
Uniqueness
2-Amino-5-{[(3,6-dibromopyridin-2-yl)amino]methyl}phenol is unique due to its combination of amino, phenol, and dibromopyridinyl groups, which confer distinct chemical reactivity and potential applications. This combination of functional groups allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
920511-95-1 |
|---|---|
Molecular Formula |
C12H11Br2N3O |
Molecular Weight |
373.04 g/mol |
IUPAC Name |
2-amino-5-[[(3,6-dibromopyridin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H11Br2N3O/c13-8-2-4-11(14)17-12(8)16-6-7-1-3-9(15)10(18)5-7/h1-5,18H,6,15H2,(H,16,17) |
InChI Key |
PEUGGBHCJQJCIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=C(C=CC(=N2)Br)Br)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


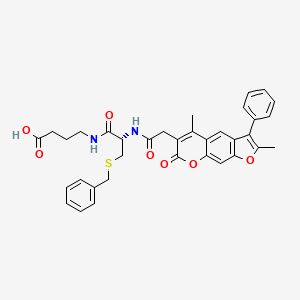
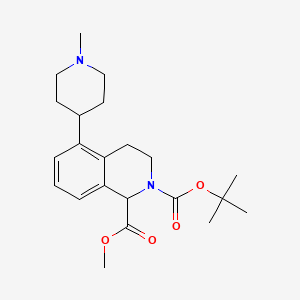
![4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B12639310.png)
![1-Oxo-9-(1h-pyrrol-2-yl)-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B12639313.png)

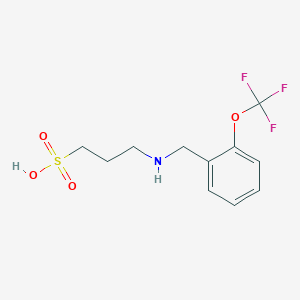
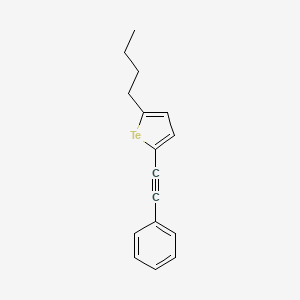

![3-{5-[(Morpholin-4-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl}propanoic acid](/img/structure/B12639358.png)

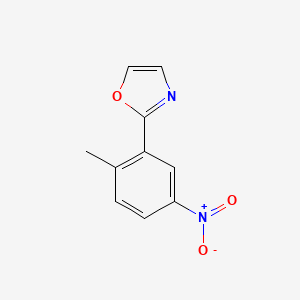
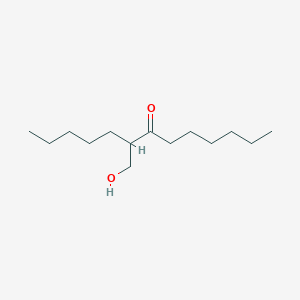
![(3,4-Dimethoxy-phenyl)-[4-(4-hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B12639384.png)
